Cas no 2138060-08-7 (2-[(2-Tert-butyl-5-methylquinazolin-4-yl)sulfanyl]acetic acid)

2-[(2-Tert-butyl-5-methylquinazolin-4-yl)sulfanyl]acetic acid is a quinazoline-based compound featuring a tert-butyl and methyl substitution pattern, along with a sulfanylacetic acid moiety. This structure imparts unique reactivity and potential utility in medicinal chemistry and organic synthesis. The tert-butyl group enhances steric stability, while the sulfanylacetic acid side chain offers functional versatility for further derivatization. Its quinazoline core is of interest in pharmaceutical research due to its bioisosteric properties and potential interactions with biological targets. The compound's well-defined molecular architecture makes it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its synthetic accessibility and structural features support its use as a key intermediate in heterocyclic chemistry.
2-[(2-Tert-butyl-5-methylquinazolin-4-yl)sulfanyl]acetic acid structure
2138060-08-7 structure
Product Name:2-[(2-Tert-butyl-5-methylquinazolin-4-yl)sulfanyl]acetic acid
CAS No:2138060-08-7
MF:C15H18N2O2S
MW:290.380622386932
CID:6148044
PubChem ID:165499146
Update Time:2025-10-30

2-[(2-Tert-butyl-5-methylquinazolin-4-yl)sulfanyl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[(2-tert-butyl-5-methylquinazolin-4-yl)sulfanyl]acetic acid
    • 2138060-08-7
    • EN300-1153402
    • 2-[(2-Tert-butyl-5-methylquinazolin-4-yl)sulfanyl]acetic acid
    • Inchi: 1S/C15H18N2O2S/c1-9-6-5-7-10-12(9)13(20-8-11(18)19)17-14(16-10)15(2,3)4/h5-7H,8H2,1-4H3,(H,18,19)
    • InChI Key: CXLSEGQEKOBZEG-UHFFFAOYSA-N
    • SMILES: S(CC(=O)O)C1C2C(C)=CC=CC=2N=C(C(C)(C)C)N=1

Computed Properties

  • Exact Mass: 290.10889899g/mol
  • Monoisotopic Mass: 290.10889899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 356
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 88.4Ų

2-[(2-Tert-butyl-5-methylquinazolin-4-yl)sulfanyl]acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1153402-1.0g
2-[(2-tert-butyl-5-methylquinazolin-4-yl)sulfanyl]acetic acid
2138060-08-7
1g
$0.0 2023-06-09

2-[(2-Tert-butyl-5-methylquinazolin-4-yl)sulfanyl]acetic acid Related Literature

Additional information on 2-[(2-Tert-butyl-5-methylquinazolin-4-yl)sulfanyl]acetic acid

2-[(2-Tert-butyl-5-methylquinazolin-4-yl)sulfanyl]acetic acid

2-[(2-Tert-butyl-5-methylquinazolin-4-yl)sulfanyl]acetic acid, also known by its CAS number 2138060-08-7, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of quinazoline derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development.

The structure of 2138060-08-7 is characterized by a quinazoline ring system, which is a bicyclic heterocycle consisting of a benzene ring fused to a pyrimidine ring. The substituents on the quinazoline ring include a tert-butyl group at position 2 and a methyl group at position 5, which contribute to the compound's unique chemical properties and stability. Additionally, the molecule features a sulfanyl (thioether) group attached to the quinazoline ring at position 4, which is further connected to an acetic acid moiety via a methylene bridge.

Recent studies have highlighted the potential of 2138060-08-7 as a promising candidate in anticancer research. The quinazoline core has been shown to exhibit significant cytotoxic activity against various cancer cell lines, making it a valuable scaffold for drug design. The presence of the tert-butyl group and methyl group enhances the compound's lipophilicity, improving its ability to penetrate cellular membranes and interact with target proteins.

Furthermore, the sulfanyl group in this compound plays a crucial role in modulating its pharmacokinetic properties. Sulfur-containing compounds are known for their ability to form strong covalent bonds with thiol groups in biological systems, which can enhance their bioavailability and efficacy. The acetic acid moiety contributes to the compound's acidity, which may influence its solubility and stability under physiological conditions.

In terms of synthesis, 2138060-08-7 can be prepared through a multi-step process involving nucleophilic substitution, oxidation, and coupling reactions. The synthesis typically begins with the preparation of the quinazoline core, followed by the introduction of substituents at specific positions using appropriate reagents and reaction conditions.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 2138060-08-7, providing insights into its potential binding modes with target proteins such as kinases and other enzymes involved in cancer progression. These studies have revealed that the compound exhibits high binding affinity towards certain protein targets, further supporting its potential as an anticancer agent.

In conclusion, 2138060-08-7, or 2-[(2-Tert-butyl-5-methylquinazolin-4-yl)sulfanyl]acetic acid, represents a valuable addition to the library of quinazoline derivatives with promising applications in pharmaceutical research. Its unique structure, combined with recent findings from preclinical studies, underscores its potential as a novel therapeutic agent for treating various diseases, particularly cancer.

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